molecular formula C9H14O2 B14647191 (1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid CAS No. 54812-06-5

(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid

Cat. No.: B14647191
CAS No.: 54812-06-5
M. Wt: 154.21 g/mol
InChI Key: MZGVFQDVRWJKJS-VIFPVBQESA-N
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Description

(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclopentene ring substituted with three methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the alkylation of cyclopentadiene followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopentene ring and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-(+)-Camphoric acid: Another cyclopentane derivative with carboxylic acid groups, used in similar applications.

    (1R)-(-)-Camphorsulfonic acid: A related compound with a sulfonic acid group, used as a catalyst in organic synthesis.

Uniqueness

(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclopentene ring and a carboxylic acid group

Properties

CAS No.

54812-06-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R)-1,2,2-trimethylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-8(2)5-4-6-9(8,3)7(10)11/h4-5H,6H2,1-3H3,(H,10,11)/t9-/m0/s1

InChI Key

MZGVFQDVRWJKJS-VIFPVBQESA-N

Isomeric SMILES

C[C@]1(CC=CC1(C)C)C(=O)O

Canonical SMILES

CC1(C=CCC1(C)C(=O)O)C

Origin of Product

United States

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